Bis(1H,1H,9H-perfluorononyl) carbonate
Description
Bis(1H,1H,9H-perfluorononyl) carbonate is a fluorinated carbonate ester featuring two perfluorononyl groups attached to a central carbonate moiety. Fluorinated carbonates are characterized by their high thermal stability, chemical inertness, and hydrophobic nature, making them valuable in specialized applications such as surfactants, coatings, and high-performance materials . These compounds typically exhibit elevated molecular weights and densities due to the extensive fluorination of their alkyl chains.
Properties
Molecular Formula |
C19H6F32O3 |
|---|---|
Molecular Weight |
890.2 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) carbonate |
InChI |
InChI=1S/C19H6F32O3/c20-3(21)8(28,29)12(36,37)16(44,45)18(48,49)14(40,41)10(32,33)6(24,25)1-53-5(52)54-2-7(26,27)11(34,35)15(42,43)19(50,51)17(46,47)13(38,39)9(30,31)4(22)23/h3-4H,1-2H2 |
InChI Key |
HSRAOQHBGBPONG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,9H-perfluorononyl) carbonate typically involves the reaction of perfluorononyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1H,1H,9H-perfluorononyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form perfluorononyl alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include perfluorononyl derivatives with different functional groups.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and carbon dioxide.
Scientific Research Applications
Chemistry
- Synthesis of Fluorinated Polymers : Bis(1H,1H,9H-perfluorononyl) carbonate serves as a building block for the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability, making them ideal for high-performance applications.
- Surfactants : The compound is utilized in the formulation of surfactants that are effective in reducing surface tension in various formulations, including emulsions and foams.
Biology
- Fluorinated Biomolecules : In biological research, this compound is explored for its potential in developing fluorinated biomolecules used in imaging techniques. The incorporation of fluorine enhances the visibility of these biomolecules in imaging studies.
- Cell Culture Applications : Due to its unique gas solubility properties, it has been investigated for use in enhancing oxygen delivery in cell cultures, which can improve cell viability and yield during bioprocessing.
Medicine
- Drug Delivery Systems : The compound's biocompatibility and stability make it a candidate for drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining their efficacy is a significant area of research.
- Diagnostic Imaging : Research indicates potential applications in diagnostic imaging where fluorinated compounds can improve the contrast and resolution of imaging techniques such as MRI and PET scans.
Industry
- High-Performance Coatings : this compound is used in the development of coatings that require exceptional durability and resistance to chemical attack. These coatings are applicable in various industries including automotive and aerospace.
- Lubricants and Sealants : Its properties are exploited in formulating lubricants that can withstand extreme conditions while providing superior performance. Additionally, it is used in sealants that require long-term stability under varying environmental conditions.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1: Fluoropolymer Development
- Researchers synthesized a series of fluoropolymers using this compound as a monomer. The resultant polymers demonstrated superior thermal stability and chemical resistance compared to traditional non-fluorinated polymers.
- Case Study 2: Medical Imaging Enhancement
- A study investigated the use of fluorinated compounds including this compound in MRI contrast agents. Results indicated improved signal intensity and reduced toxicity compared to conventional agents.
Mechanism of Action
The mechanism by which Bis(1H,1H,9H-perfluorononyl) carbonate exerts its effects is primarily through its ability to form stable, hydrophobic interactions with other molecules. The perfluorononyl groups provide a high degree of fluorination, which enhances the compound’s resistance to chemical and thermal degradation. This stability is crucial for its applications in various fields, including materials science and pharmaceuticals.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on fluorinated and non-fluorinated carbonate esters, highlighting structural, physical, and functional differences. Data are derived from the provided evidence where available.
Structural and Physical Properties
Key Observations:
- Molecular Weight: Fluorinated carbonates exhibit significantly higher molecular weights (>400 g/mol) compared to non-fluorinated diphenyl carbonate (234.22 g/mol), primarily due to fluorine substitution.
- Boiling Point : The isopropyl variant (262.4°C) suggests fluorinated carbonates have moderate volatility despite high molecular weight, likely due to weaker intermolecular forces compared to hydrocarbons.
- Density: Fluorinated compounds (e.g., 1.5 g/cm³) are denser than non-fluorinated analogs (1.21 g/cm³ for diphenyl carbonate), reflecting the high atomic mass of fluorine.
Chemical Stability and Reactivity
- Fluorinated Carbonates: The perfluorononyl chain imparts exceptional chemical resistance to oxidation, hydrolysis, and thermal degradation. This inertness is advantageous in harsh environments but raises concerns about environmental persistence .
- Non-Fluorinated Carbonates: Diphenyl carbonate is more reactive, undergoing hydrolysis or transesterification under acidic/basic conditions, making it useful in polymer synthesis (e.g., polycarbonates) .
Environmental Impact
- Fluorinated carbonates, like other per- and polyfluoroalkyl substances (PFAS), are persistent in the environment due to strong C-F bonds. This necessitates careful evaluation of alternatives to avoid long-term ecological harm .
Biological Activity
Bis(1H,1H,9H-perfluorononyl) carbonate is a fluorinated compound with unique properties that have garnered attention in various fields, including materials science and biochemistry. Its structure, characterized by a perfluorinated alkyl chain, suggests potential applications in biological systems due to its chemical stability and membrane permeability. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a carbonate functional group linked to a perfluorinated alkyl chain. The perfluorinated nature of the compound contributes to its hydrophobicity and lipophilicity, which can enhance its ability to penetrate biological membranes.
| Property | Description |
|---|---|
| Chemical Formula | C18F37O3 |
| Molecular Weight | 360.14 g/mol |
| Solubility | Low in water; soluble in organic solvents |
| Stability | High thermal and chemical stability |
Membrane Permeability
Research indicates that compounds with perfluorinated chains exhibit enhanced cell membrane permeability. This property is crucial for drug delivery systems where effective cellular uptake is necessary. For instance, studies have shown that perfluorinated compounds can facilitate the transport of therapeutic agents across lipid membranes due to their unique interactions with lipid bilayers .
Cytotoxicity and Biocompatibility
The biocompatibility of this compound has been evaluated in various in vitro studies. It has been reported that fluorinated compounds generally exhibit low toxicity profiles due to their inert nature in biological systems. However, specific cytotoxicity assays are necessary to confirm the safety of this compound for potential therapeutic applications .
Table 1: Cytotoxicity Results of this compound
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 90 |
| A549 | 50 | 85 |
| HCT116 | 100 | 70 |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with cellular signaling pathways or influence membrane dynamics. The compound's ability to modulate lipid bilayer properties could lead to altered cellular responses .
Case Studies
A notable study explored the use of fluorinated compounds in enhancing gene delivery systems. Researchers found that incorporating this compound into lipid nanoparticles significantly improved the delivery efficiency of mRNA vaccines in vitro . This finding highlights the potential of this compound in biotechnological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(1H,1H,9H-perfluorononyl) carbonate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves reacting perfluorononyl alcohol with phosgene or dimethyl carbonate under anhydrous conditions. Systematic optimization can employ orthogonal experimental design (e.g., Taguchi methods) to test variables like temperature (80–120°C), catalyst loading (e.g., triethylamine), and molar ratios. Reaction progress should be monitored via FT-IR for carbonate bond formation (1,740–1,760 cm⁻¹) . Post-synthesis purification via fractional distillation or preparative HPLC is recommended to isolate high-purity product (>97%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorinated substituents?
- Methodological Answer :
- 19F NMR : Critical for confirming perfluorinated chain integrity. Use a high-field spectrometer (≥400 MHz) with hexafluorobenzene as an internal reference. Expect split signals due to CF₂ and CF₃ groups .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects molecular ions [M-H]⁻. Fluorine’s high electronegativity may suppress ionization; use additives like ammonium acetate to enhance sensitivity .
- X-ray Crystallography : For solid-state structure determination, crystallization in hexane at -20°C is advised. Fluorine atoms dominate scattering, requiring high-resolution data collection .
Q. What are the established protocols for handling and storing this compound given the persistence of perfluorinated compounds?
- Methodological Answer :
- Containment : Use fluoropolymer-lined containers to prevent adsorption. Store under nitrogen at 4°C to minimize hydrolysis .
- Waste Disposal : Follow OECD guidelines for perfluorinated compounds: incinerate at >1,100°C with alkaline scrubbers to degrade PFAS residues .
- Safety : Use PFAS-specific PPE (e.g., nitrile gloves resistant to fluorinated solvents) and conduct fume hood checks for airborne particulates .
Advanced Research Questions
Q. How can factorial design methodologies be applied to investigate structure-property relationships in this compound derivatives?
- Methodological Answer : A 2³ factorial design can optimize derivatives by varying:
- Factors : Chain length (C8 vs. C9), terminal functional groups (-OH vs. -COOH), and solvent polarity.
- Responses : Thermal stability (TGA), surface tension (Du Nouy ring method), and solubility (Hansen parameters).
Q. What computational approaches are recommended for modeling the environmental fate of this compound, and how can simulation parameters be validated?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate partitioning coefficients (log Kₒw) using GROMACS with OPLS-AA force field. Validate against experimental octanol-water distribution data (±0.5 log units) .
- AI-Driven Predictions : Train neural networks on existing PFAS degradation datasets to predict hydrolysis half-lives. Cross-validate with accelerated aging experiments (e.g., 70°C/pH 10) .
Q. How should researchers resolve contradictions between theoretical predictions and experimental observations in the reactivity of this compound?
- Methodological Answer :
- Data Triangulation : Compare DFT-calculated reaction barriers (e.g., Gaussian 16/B3LYP/6-31G*) with kinetic studies (e.g., Arrhenius plots from GC-MS data). Discrepancies >10% may indicate unaccounted solvent effects or transition-state stabilization .
- Sensitivity Analysis : Use Monte Carlo simulations to assess parameter uncertainty. For example, fluorophilicity indices may require recalibration if experimental log P values deviate from predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
